2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid
CAS No.:
Cat. No.: VC15804314
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO4 |
|---|---|
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | 2-[(7-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid |
| Standard InChI | InChI=1S/C10H9NO4/c1-6-3-2-4-7-9(6)15-11-10(7)14-5-8(12)13/h2-4H,5H2,1H3,(H,12,13) |
| Standard InChI Key | VTLCKSXKDUQQOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NO2)OCC(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The IUPAC name, 2-[(7-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid, reflects its benzoxazole backbone substituted with a methyl group at the 7-position and an acetic acid moiety at the 3-oxygen . The benzo[d]isoxazole system consists of a fused benzene and isoxazole ring, where the isoxazole’s oxygen and nitrogen atoms occupy the 1,2-positions. The methyl group at C7 and the acetic acid side chain at C3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.
Spectroscopic and Computational Descriptors
Key identifiers include:
The molecular structure has been validated via single-crystal X-ray diffraction for analogous compounds, confirming planarity of the benzoxazole system and bond lengths consistent with aromatic and heteroaromatic systems .
Synthetic Methodologies
Cyclocondensation of β-Enamino Ketoesters
A regioselective approach involves reacting β-enamino ketoesters with hydroxylamine hydrochloride (Scheme 1) . For example, azetidine-, pyrrolidine-, or piperidine-derived enamines undergo cyclization to form the isoxazole ring. The reaction proceeds via nucleophilic attack of hydroxylamine at the keto group, followed by dehydration and aromatization. This method yields regioisomerically pure products, as confirmed by -NMR and X-ray crystallography .
Table 1: Representative Synthesis Conditions
| Substrate | Reagent | Temperature | Yield |
|---|---|---|---|
| β-Enamino ketoester | NHOH·HCl | 80°C | 72% |
| 7-Methyl derivative | NaOAc, EtOH | Reflux | 68% |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is polarity-dependent:
-
Water: Limited solubility due to the hydrophobic benzoxazole core.
-
Organic solvents: Soluble in DMSO, DMF, and methanol .
Stability studies indicate degradation under strongly acidic or basic conditions, with the acetic acid moiety prone to esterification or decarboxylation.
Crystallographic Data
Single-crystal analyses of related 1,2-oxazole derivatives reveal:
-
Dihedral angles: 12–15° between benzoxazole and acetic acid planes, facilitating planar stacking in solid-state structures .
Applications in Medicinal Chemistry
Prodrug Development
The acetic acid moiety enables prodrug strategies through esterification or amidation, enhancing bioavailability. For instance, methyl ester analogs show improved blood-brain barrier penetration .
Intermediate in Heterocyclic Synthesis
The compound serves as a precursor for:
-
Fused polycycles: Via Diels-Alder reactions with dienophiles.
-
Metal complexes: Coordination with transition metals (e.g., Cu) for catalytic applications .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Isoxazole Derivatives
| Compound | Target | IC |
|---|---|---|
| 2-((7-Methyl)oxy)acetic acid | COX-2 | 850 nM |
| 5-Nitroisoxazole-3-carboxylate | Topoisomerase II | 320 nM |
| Benzoxazole-4-acetamide | GABA | 1.2 µM |
The 7-methyl substitution in 2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid reduces metabolic oxidation compared to unsubstituted analogs, prolonging in vivo half-life .
Challenges and Future Directions
Synthetic Limitations
Current methods face:
-
Low regioselectivity: Competing pathways in cyclocondensation .
-
Purification hurdles: Chromatographic separation required for byproduct removal .
Innovations in Green Chemistry
Microwave-assisted synthesis and flow chemistry protocols, as proposed in patent literature, could enhance yield and scalability while reducing hazardous waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume